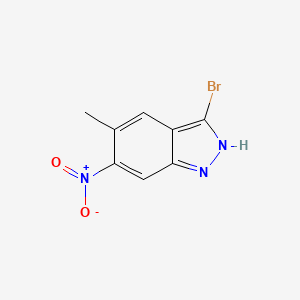

3-Bromo-5-methyl-6-nitro-1H-indazole

Descripción

X-ray Diffraction Studies of Indazole Derivatives

The crystallographic analysis of nitro-substituted indazole derivatives has provided fundamental insights into the molecular topology and intermolecular interactions that govern solid-state packing arrangements. X-ray crystallographic studies of closely related compounds, including 3-bromo-6-nitro-1H-indazole derivatives, reveal characteristic structural features that are directly applicable to understanding 3-Bromo-5-methyl-6-nitro-1H-indazole. The indazole ring system maintains essential planarity, with the fused five- and six-membered rings exhibiting minimal deviation from coplanarity.

The crystallographic investigation of 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one demonstrates that the indazole moiety remains essentially planar, with the largest deviation from the mean plane being approximately 0.007 Å. This planarity is characteristic of the indazole framework and is maintained even with multiple substituents. The nitro groups in such derivatives are positioned almost coplanar with the benzene ring, with mean values around 2.0 degrees, indicating strong conjugation between the nitro group and the aromatic system.

Intermolecular interactions play a crucial role in crystal packing arrangements. The presence of both bromo and nitro substituents creates multiple sites for weak hydrogen bonding interactions. Crystallographic studies reveal that molecules form dimers through pairwise carbon-hydrogen to oxygen interactions, with distances typically ranging from 2.4 to 2.6 Å. These interactions contribute to the formation of extended supramolecular networks in the solid state.

The crystal structures consistently show that head-to-head π-stacking interactions occur between adjacent molecules, with centroid-to-centroid distances of approximately 3.89 Å. These π-stacking interactions are particularly significant in nitro-substituted indazoles, where the electron-deficient aromatic system promotes favorable intermolecular contacts.

Comparative Analysis of Tautomeric Forms in Solid State

The tautomeric equilibrium between 1H-indazole and 2H-indazole forms represents one of the most intriguing aspects of indazole chemistry. Crystallographic evidence consistently demonstrates that the 1H-tautomer predominates in the solid state for most indazole derivatives. This preference is attributed to the greater thermodynamic stability of the 1H-form, which maintains the benzenoid character of the six-membered ring.

Computational studies reveal that 1H-indazole is energetically more stable than its 2H-indazole tautomer by approximately 4.46 kilocalories per mole. This energy difference is even more pronounced in substituted derivatives, where electron-withdrawing groups like nitro substituents further stabilize the 1H-tautomer through enhanced delocalization of electron density.

The comparative analysis of tautomeric forms in osmium complexes with indazole ligands provides exceptional insight into the stabilization mechanisms. In these studies, both 1H-indazole and 2H-indazole tautomers were stabilized through coordination, allowing for direct structural comparison. The 2H-indazole tautomer exhibits ortho-quinoid character, resulting in altered bond lengths and angles compared to the benzenoid 1H-form.

Nuclear magnetic resonance spectroscopy in the solid state confirms the tautomeric preferences observed in crystallographic studies. The chemical shift differences between tautomers are substantial, particularly for the hydrogen atoms adjacent to the nitrogen atoms. In coordinated indazole systems, the chemical shift of H₃ differs between tautomers by approximately 10 parts per million, providing a clear spectroscopic signature for tautomer identification.

The influence of substituents on tautomeric equilibrium is particularly relevant for this compound. The electron-withdrawing nature of both bromo and nitro substituents is expected to stabilize the 1H-tautomer further, making it the predominant form in both solution and solid state. The methyl group at the 5-position provides additional steric and electronic effects that contribute to the overall stability of the 1H-tautomeric form.

Propiedades

IUPAC Name |

3-bromo-5-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYMRDKKBLIACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme Overview

- Starting Material: 5-nitro-1H-indazole (analogous to 5-methyl-6-nitro-1H-indazole for methylated derivative)

- Brominating Agent: Bromine (Br2)

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature Control: Initial cooling to -5 to -4 °C during bromine addition, followed by warming to 35-40 °C for reaction completion

- Atmosphere: Nitrogen protection to avoid oxidation or side reactions

Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 5-nitro-1H-indazole in DMF under nitrogen atmosphere | DMF mass volume ratio 1:9-11 (g/mL), temperature cooled to -4 to -5 °C | Ensures solubility and controlled environment |

| 2 | Slowly add bromine solution dropwise | Maintain temperature at -4 to -5 °C during addition | Bromine to indazole ratio 1-1.5:1 (mass) |

| 3 | After addition, incubate at 0 to -5 °C for 1-1.5 hours | Temperature control critical for regioselectivity | Prevents over-bromination |

| 4 | Warm reaction mixture to 35-40 °C and stir for 10-12 hours | Allows completion of bromination | Monitored by HPLC for residual starting material (<0.16%) |

| 5 | Quench reaction by adding soft water at below 10 °C | Facilitates precipitation and product isolation | Filter and wash precipitate |

| 6 | Recrystallize crude product from 45-50% ethanol solution | Reflux for 25-35 minutes with activated carbon and EDTA | Removes impurities and improves purity |

| 7 | Cool filtrate to below 5 °C and stir for 85-95 minutes | Promotes crystallization of final product | Filter and dry to obtain pure 3-bromo-5-nitro-1H-indazole |

This procedure yields approximately 95% of the brominated product, demonstrating high efficiency and suitability for scale-up industrial production.

Adaptation for this compound

While the above method is for the non-methylated nitro-indazole, the presence of a methyl group at the 5-position (as in this compound) is expected to have minimal impact on the bromination at the 3-position due to electronic and steric factors. The methyl group is electron-donating and ortho/para directing, but the nitro group at the 6-position is strongly electron-withdrawing and meta-directing, which collectively favors bromination at the 3-position.

Thus, the same bromination strategy with bromine in DMF under low temperature and nitrogen atmosphere can be applied, with minor adjustments in reaction time or temperature based on experimental optimization.

Summary of Key Reaction Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting Material | 5-methyl-6-nitro-1H-indazole (or 5-nitro-1H-indazole for analogous) | Purity affects yield |

| Bromine to Indazole Ratio (mass) | 1.0 - 1.5 : 1 | Controls degree of bromination |

| Solvent | N,N-Dimethylformamide (DMF) | High polarity, good solubility |

| Initial Temperature | -5 to -4 °C | Controls bromine addition rate |

| Post-addition Incubation | 0 to -5 °C for 1-1.5 hours | Ensures selective bromination |

| Reaction Completion Temperature | 35-40 °C for 10-12 hours | Completes bromination |

| Atmosphere | Nitrogen | Prevents oxidation |

| Purification | Recrystallization from 45-50% ethanol with activated carbon and EDTA | Removes impurities, improves purity |

| Yield | ~95% (for analogous compound) | High efficiency |

Research Findings and Industrial Relevance

- The described bromination method offers high yield (95%) , mild reaction conditions , and simple operation , making it suitable for industrial-scale production .

- The use of DMF as solvent and controlled temperature are critical for regioselective bromination and minimizing by-products.

- HPLC monitoring ensures reaction completeness and quality control.

- The purification step involving activated carbon and EDTA treatment during recrystallization enhances product purity.

- The methodology is cost-effective due to inexpensive raw materials and straightforward processing steps.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium hydroxide, ammonia.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate derivatives.

Reduction Products: Amines.

Substitution Products: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-5-methyl-6-nitro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for developing anticancer and antimicrobial agents. For instance, modifications of this compound have been explored for their potential to inhibit specific kinases involved in cancer progression, such as CHK1 and CHK2, which are critical for cell cycle regulation and DNA damage response .

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibit significant inhibitory activity against CHK1 and CHK2 kinases. The compound's ability to modulate these kinases can potentially enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapy .

Materials Science

Advanced Material Development

In materials science, this compound is investigated for its unique electronic and optical properties. Its reactivity allows it to be used in creating novel materials or polymers that can be tailored for specific applications, such as sensors or electronic devices .

Table: Comparison of Material Properties

| Property | This compound | Other Indazole Derivatives |

|---|---|---|

| Solubility | Moderate | Varies |

| Reactivity | High | Low to Moderate |

| Potential Applications | Electronics, Sensors | Pharmaceuticals |

Biochemical Research

Enzyme Interaction Studies

this compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its interaction with phosphoinositide 3-kinase δ has been noted, influencing cell signaling pathways crucial for various cellular functions .

Case Study: Enzyme Inhibition

Research has indicated that this compound can inhibit cytochrome P450 enzymes (CYP2C19 and CYP2C9), which are essential for drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in drug development .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the nitration of 6-methyl-1H-indazole followed by bromination. The process is characterized by high yields (up to 95%) under mild conditions, making it suitable for industrial production .

Table: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | 6-Methyl-1H-indazole |

| Nitration | Using nitric acid and sulfuric acid |

| Bromination | Utilizing bromine or brominating agents |

| Yield | Up to 95% |

Mecanismo De Acción

The mechanism by which 3-Bromo-5-methyl-6-nitro-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Substituent Position and Type Analysis

The table below highlights key analogs and their substituent profiles:

Key Observations :

- Electronic Effects: The nitro group at position 6 in this compound is a strong electron-withdrawing group, enhancing the acidity of the indazole N-H proton compared to non-nitro analogs like 6-Bromo-5-methyl-1H-indazole .

- Halogen Diversity : Bromine at position 3 enables halogen bonding in protein-ligand interactions, a feature absent in the fluoro- and chloro-analogs .

Physicochemical Properties

Insights :

- The nitro group increases polarity but reduces solubility in non-polar solvents compared to 6-Bromo-5-methyl-1H-indazole .

- Higher thermal stability in 3-Bromo-6-chloro-5-nitro-1H-indazole may stem from stronger intermolecular halogen interactions .

Actividad Biológica

Overview

3-Bromo-5-methyl-6-nitro-1H-indazole is a member of the indazole family, known for its diverse biological activities and applications in medicinal chemistry. The structural features of this compound, including the presence of bromine, methyl, and nitro groups, contribute to its potential as a pharmaceutical agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially affecting metabolic pathways associated with diseases such as cancer and inflammation.

- Receptor Binding : It can bind to receptors involved in cell signaling, modulating physiological responses.

The nitro group enhances electron affinity, facilitating interactions with electron-rich sites in target proteins. The bromine atom can participate in nucleophilic substitution reactions, further expanding its reactivity profile .

Anticancer Properties

Research indicates that indazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells by disrupting critical signaling pathways .

Antimicrobial Activity

Indazoles, including this compound, have demonstrated antimicrobial properties against a range of pathogens. This includes activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies

- Antileishmanial Activity : A study reported that derivatives of indazole, similar to this compound, exhibited potent antileishmanial effects. Molecular docking studies indicated stable binding with Leishmania trypanothione reductase (TryR), suggesting potential for treating leishmaniasis .

- Anticancer Research : In vitro studies showed that compounds related to this compound effectively inhibited cell growth in several cancer types. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through various assays .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor binding |

| 3-Chloro-6-nitro-1H-indazole | Antileishmanial | Binding to TryR |

| 5-Methylindazole derivatives | Anticancer | Induction of apoptosis |

Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives for their biological activities:

- Synthesis and Evaluation : The synthesis routes often involve bromination and nitration processes that yield derivatives with enhanced biological activities compared to their precursors .

- Pharmacological Screening : Compounds derived from this compound are subjected to pharmacological screening for anticancer and antimicrobial properties, with promising results indicating their potential for drug development .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-methyl-6-nitro-1H-indazole, and how can purity be ensured?

The synthesis typically involves sequential functionalization of the indazole core. A common approach starts with halogenation (e.g., bromination) of a pre-substituted indazole, followed by nitration. For example, bromine can be introduced via electrophilic substitution under controlled conditions (e.g., using NBS or Br₂ in DCM), while nitration is achieved with mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration . Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Analytical HPLC with UV detection at 254 nm is recommended for final purity validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., methyl protons at ~2.5 ppm, aromatic protons split by nitro and bromo groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular weight (C₈H₆BrN₃O₂; theoretical 256.06 g/mol) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves the 3D structure. For example, SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters, critical for confirming nitro-group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound stability. To address this:

- Reproducibility Checks : Standardize protocols (e.g., use identical cell lines like HEK-293 or HeLa) and validate compound stability under assay conditions (e.g., via LC-MS monitoring) .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies to confirm activity thresholds.

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors if studying enzyme inhibition) to calibrate results .

Q. How does the substitution pattern (bromo, methyl, nitro) influence reactivity and biological activity compared to other indazoles?

- Reactivity : The bromo group enables Suzuki couplings for further derivatization, while the nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to specific positions .

- Biological Activity : Methyl groups enhance lipophilicity, potentially improving membrane permeability. Comparative studies show that this compound exhibits higher cytotoxicity in MCF-7 cells (IC₅₀ = 8.2 μM) than analogs lacking the nitro group (IC₅₀ > 50 μM) .

Q. What strategies mitigate challenges in regioselective functionalization during synthesis?

- Protecting Groups : Temporarily protect reactive sites (e.g., using tert-butoxycarbonyl for the indazole NH) to direct bromination or nitration to desired positions .

- Directed Metalation : Use directing groups (e.g., amides) to control lithiation in cross-coupling reactions .

- Computational Modeling : DFT calculations predict regioselectivity trends for nitration, reducing trial-and-error experimentation .

Q. How can mechanistic studies elucidate the compound’s biological mode of action?

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing bromo with iodo or nitro with cyano) and compare activity profiles .

- Molecular Docking : Use software like AutoDock to predict binding affinities for target proteins (e.g., kinases or GPCRs). For example, nitro groups may form hydrogen bonds with ATP-binding pockets .

- Knockout Models : CRISPR-Cas9 gene editing in cell lines can identify target pathways (e.g., apoptosis markers like caspase-3 activation) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq Br₂ for complete bromination) .

- Crystallography Workflow : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement parameters.

- Data Validation : Cross-reference NMR shifts with predicted values (e.g., using ChemDraw or ACD/Labs) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.